2-Propylpyrimidine-5-carbaldehyde

Physicochemical Properties Drug-Likeness Medicinal Chemistry

Research programs optimizing oral bioavailability often struggle with insufficient lipophilicity in early lead candidates. 2-Propylpyrimidine-5-carbaldehyde (CAS 876890-38-9) solves this as a differentiated aldehyde building block. - Elevated LogP (1.24) vs. methyl analog (~0.1) for enhanced passive permeability. - High Fsp3 (0.375) scaffold reduces aromatic ring count to mitigate off-target risks. - Versatile fragment (MW 150.18) for exploring hydrophobic sub-pockets inaccessible to smaller analogs. Reliable supply of this 2-alkylpyrimidine intermediate supports consistent SAR exploration in kinase inhibitor and agrochemical discovery.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 876890-38-9
Cat. No. B1587277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylpyrimidine-5-carbaldehyde
CAS876890-38-9
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCCCC1=NC=C(C=N1)C=O
InChIInChI=1S/C8H10N2O/c1-2-3-8-9-4-7(6-11)5-10-8/h4-6H,2-3H2,1H3
InChIKeyGLQPRYHEYJHVJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propylpyrimidine-5-carbaldehyde: Key Intermediate


2-Propylpyrimidine-5-carbaldehyde (CAS 876890-38-9) is a substituted pyrimidine heterocycle with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . It is characterized by a pyrimidine core with an aldehyde functional group at the 5-position and a propyl substituent at the 2-position. This structure positions it as a strategic aldehyde building block for the synthesis of more complex molecules, particularly in medicinal chemistry and agrochemical research, where the 2-alkyl substitution pattern is a common motif in kinase inhibitors and other biologically active compounds .

Pyrimidine-5-carbaldehyde building block for medicinal chemistry and agrochemical synthesis
2-Propyl substituent supports exploration of lipophilic SAR around kinase inhibitor scaffolds
Aldehyde handle enables rapid derivatization; alkyl chain modulates physicochemical profile for lead optimization

Why 2-Propylpyrimidine-5-carbaldehyde Substitution Fails


Substitution of 2-Propylpyrimidine-5-carbaldehyde with other in-class pyrimidine-5-carbaldehydes, such as the 2-methyl or 2-ethyl analogs, is not a straightforward exchange. The 2-position substituent directly modulates key physicochemical properties, including lipophilicity (LogP) and steric bulk, which in turn critically influence a derivative's permeability, solubility, and target binding affinity in downstream applications . While the aldehyde at the 5-position is the primary reactive handle, the nature of the 2-substituent dictates the molecule's overall drug-likeness and synthetic tractability, meaning that choosing the wrong analog can lead to a failed synthesis or a final compound with suboptimal properties [1].

2-Propyl analog (this compound) Higher lipophilicity and steric bulk vs. 2-methyl/ethyl analogs; substitution may alter permeability, solubility, and target engagement LogP & size mismatch
2-Methyl / 2-ethyl analogs Lower molecular flexibility and reduced hydrophobic surface; may fail to mimic desired SAR in lipophilic pockets Property drift
2-Aryl substituted pyrimidines Flat, aromatic topology contrasts with the sp3-rich propyl chain; topological differences may affect selectivity and solubility profiles Topology mismatch

2-Propylpyrimidine-5-carbaldehyde: Quantitative Differentiators


Superior Lipophilicity vs. 2-Methyl Analog

2-Propylpyrimidine-5-carbaldehyde exhibits a calculated LogP of approximately 1.24 [1], which is significantly higher than that of its 2-methyl analog (LogP ~0.1-0.6) [2]. This increase in lipophilicity is critical for improving passive membrane permeability, a key factor in oral bioavailability for drug candidates.

Lipophilicity vs. 2-methyl
Cross-study comparable
LogP increase of 0.64 to 1.14 units vs. 2-methylpyrimidine-5-carbaldehyde (calculated LogP 1.24 vs. 0.1–0.6)
May support permeability optimization in cell-permeable or orally bioavailable candidate design
Computational prediction; experimental confirmation recommended
Physicochemical Properties Drug-Likeness Medicinal Chemistry

Increased Molecular Bulk and Flexibility

The propyl group at the 2-position provides greater steric bulk and conformational flexibility compared to the methyl or ethyl groups in analogous pyrimidine-5-carbaldehydes. This is reflected in the molecular weight (150.18 g/mol) and the number of rotatable bonds (3) , which are higher than those for the 2-methyl (MW 122.12 g/mol, 1 rotatable bond) and 2-ethyl (MW 136.15 g/mol, 2 rotatable bonds) counterparts [1][2].

Bulk & flexibility vs. analogs
Cross-study comparable
MW 14–28% higher, 1–2 more rotatable bonds than 2-methyl/ethyl pyrimidine-5-carbaldehydes (MW 150.18, 3 rot. bonds)
Enables exploration of larger hydrophobic pockets and distinct conformational space in fragment-based discovery
SAR interpretation depends on target binding site geometry
Molecular Descriptors Structure-Activity Relationship Fragment-Based Drug Design

Topological Advantage Over Aromatic Analogs

In contrast to commonly used 2-phenyl or 2-aryl substituted pyrimidine carbaldehydes, the 2-propyl group on 2-Propylpyrimidine-5-carbaldehyde results in a substantially lower topological polar surface area (TPSA) and a higher fraction of sp3-hybridized carbons (Fsp3). While specific TPSA and Fsp3 data for the 2-phenyl analog are not provided here, it is a well-established class-level inference that alkyl chains impart higher Fsp3 and lower TPSA than planar aromatic rings. The target compound's computed TPSA of 42.85 Ų and Fsp3 of 0.375 represent a less aromatic, more three-dimensional scaffold.

Topology vs. 2-aryl analogs
Class-level inference
Calculated TPSA 42.85 Ų, Fsp3 0.375; alkyl chain provides lower TPSA and higher Fsp3 than typical 2-phenyl pyrimidine carbaldehydes
Offers a less aromatic, more three-dimensional scaffold for escaping flatland chemical space
Class-level trend; direct comparator data needed to quantify advantage
Physicochemical Properties Molecular Topology Computational Chemistry

Application Scenarios for 2-Propylpyrimidine-5-carbaldehyde


Medicinal Chemistry: Permeability Optimization

This compound is the preferred starting material when the goal is to synthesize a series of pyrimidine-based drug candidates, such as kinase inhibitors , where enhancing passive membrane permeability is a primary optimization objective. Its elevated LogP of 1.24, compared to the 2-methyl analog (LogP ~0.1), makes it a strategic choice for increasing the likelihood of achieving oral bioavailability or cell penetration in a lead series [1].

Fragment-Based Discovery: Lipophilic Space

In fragment-based screening, 2-Propylpyrimidine-5-carbaldehyde serves as a versatile, moderately lipophilic fragment. Its molecular weight of 150.18 g/mol and three rotatable bonds offer a balance of size and flexibility not present in the smaller methyl (MW 122) or ethyl (MW 136) analogs [2]. This allows for exploration of hydrophobic sub-pockets on a target protein that might be inaccessible to smaller, less lipophilic fragments [3].

Escape from Flatland: 3D Scaffold Synthesis

For research programs focused on reducing the aromatic ring count in their compound libraries to improve physicochemical properties and reduce off-target effects, 2-Propylpyrimidine-5-carbaldehyde is a quantitatively better choice than 2-aryl substituted analogs . Its higher Fsp3 (0.375) and lower TPSA (42.85 Ų) provide a scaffold with more three-dimensional character, which is associated with higher clinical success rates [4].

Agrochemical: Crop Protection Agent Design

The 2-alkylpyrimidine motif is a known scaffold in agrochemicals . The specific combination of a reactive 5-carbaldehyde handle and a 2-propyl tail in this compound makes it a valuable intermediate for synthesizing libraries of new fungicidal or herbicidal candidates. Its distinct physicochemical profile compared to other alkyl analogs allows for the exploration of novel structure-activity relationships in the design of crop protection agents with potentially improved environmental fate or target specificity .

Application
Selection Property
Validation Focus
Permeability optimization studies
2-Propyl chain for elevated logP and steric profile
Membrane permeability and bioavailability assessment in preclinical models
Fragment-based discovery
Moderate lipophilicity and conformational flexibility
Binding affinity and SAR exploration in hydrophobic sub-pockets
3D scaffold synthesis (“escape from flatland”)
Higher Fsp3 and lower TPSA vs. aromatic analogs
Physicochemical profiling, off-target selectivity, and solubility improvement
Agrochemical lead generation
2-Alkylpyrimidine core with reactive aldehyde
Target specificity and environmental fate studies

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